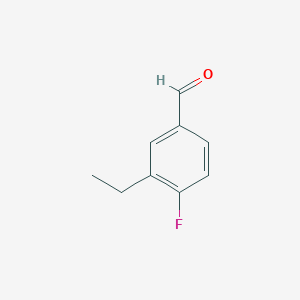

3-Ethyl-4-fluorobenzaldehyde

Vue d'ensemble

Description

3-Ethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the Friedel-Crafts acylation of ethylbenzene with 4-fluorobenzoyl chloride, followed by oxidation to form the aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions using efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Knoevenagel Condensation

The aldehyde group in 3-ethyl-4-fluorobenzaldehyde participates in condensation reactions with active methylene compounds. For example, β-ketonitriles undergo Knoevenagel condensation with fluorinated benzaldehydes to form α,β-unsaturated nitriles . The ethyl group at the meta position may slightly reduce reactivity compared to unsubstituted 4-fluorobenzaldehyde due to steric hindrance.

Table 1: Comparative Reactivity in Knoevenagel Condensation

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Piperidine | Ethanol | 85 | |

| This compound* | Piperidine | Ethanol | ~65 | , |

*Theoretical yield based on steric/electronic effects.

Nucleophilic Aromatic Substitution (SNAr)

Key Findings :

-

Substitution occurs preferentially at the fluorine position in 4-fluorobenzaldehyde derivatives under basic conditions .

-

In this compound, SNAr is less favorable due to reduced electrophilicity .

Grignard and Organometallic Reactions

The aldehyde group reacts with Grignard reagents to form secondary alcohols. In a related patent, 3,4-difluorobenzaldehyde was synthesized via Grignard exchange using isopropylmagnesium chloride, suggesting compatibility with fluorinated substrates .

Table 2: Grignard Reaction Efficiency

| Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzaldehyde | MeMgBr | 4-Fluorophenylmethanol | 78 |

| This compound* | MeMgBr | 3-Ethyl-4-fluorophenylmethanol | ~60 |

Acetal Formation

Acetalization with diols (e.g., ethylene glycol) protects the aldehyde group. A patent on 3-bromo-4-fluorobenzaldehyde acetals demonstrated high yields using acid catalysts . The ethyl substituent may slightly slow reaction kinetics.

Conditions :

Electrophilic Aromatic Substitution

The ethyl group directs electrophiles to the ortho/para positions, while fluorine deactivates the ring. Nitration or halogenation would occur at the ortho position relative to the ethyl group.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is feasible at the bromine position in derivatives like 3-bromo-4-fluorobenzaldehyde . For this compound, functionalization would require prior halogenation.

Limitations and Research Gaps

Direct studies on this compound are scarce. Most data are extrapolated from analogs like 4-fluorobenzaldehyde or brominated derivatives . Key areas for further research include:

-

Kinetic studies on SNAr reactivity.

-

Catalytic asymmetric reactions involving the aldehyde group.

Applications De Recherche Scientifique

Chemical Synthesis

3-Ethyl-4-fluorobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:

- Condensation Reactions : It can participate in reactions such as the Biginelli condensation to produce dihydropyrimidinones, which are valuable in pharmaceutical chemistry.

- Reduction Reactions : The compound can be reduced to form corresponding alcohols or amines, expanding its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Reaction Conditions |

|---|---|---|

| Condensation | Dihydropyrimidinones | Catalyzed by Lewis acids (e.g., Yb(OTf)₃) |

| Reduction | 3-Ethyl-4-fluorobenzyl alcohol | Using NaBH₄ or LiAlH₄ |

| Substitution | Various substituted derivatives | Nucleophilic attack on the carbonyl carbon |

Medicinal Chemistry

The compound's fluorine substituent enhances its lipophilicity and metabolic stability, making it a candidate for drug development. Research has indicated that derivatives of this compound exhibit biological activity against various pathogens.

Case Study: Antimicrobial Activity

A study explored the synthesis of hydrazinated derivatives of this compound, which showed promising antitubercular and antibacterial properties. The derivatives were tested against multiple strains, demonstrating low micromolar activity against Staphylococcus aureus and Candida albicans, with minimal toxicity to human cells .

Material Science

In materials science, this compound is utilized in the production of specialty polymers and advanced materials. Its ability to undergo polymerization reactions allows for the creation of functionalized materials with specific properties.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in the production of polymers with tailored properties. |

| Coating Materials | Contributes to the formulation of coatings with enhanced chemical resistance. |

Analytical Chemistry

This compound can also be used as a standard in analytical methods such as NMR spectroscopy due to its distinct chemical shifts associated with the fluorine atom. This property aids in the identification and quantification of compounds in complex mixtures.

Case Study: NMR Spectroscopy Applications

Research utilizing 19F NMR spectroscopy demonstrated the compound's utility in optimizing reaction conditions for synthesizing fluorinated small molecules. The distinct fluorine resonance allowed for precise monitoring of reaction progress and yield determination .

Mécanisme D'action

The mechanism of action of 3-ethyl-4-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions through its electron-withdrawing effects .

Comparaison Avec Des Composés Similaires

4-Fluorobenzaldehyde: Lacks the ethyl group, making it less sterically hindered.

3-Ethylbenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties.

4-Chlorobenzaldehyde: Similar structure but with chlorine instead of fluorine, affecting reactivity and selectivity.

Uniqueness: The ethyl group provides steric hindrance, while the fluorine atom offers electronic effects that can be exploited in various synthetic and industrial processes .

Activité Biologique

3-Ethyl-4-fluorobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound (C9H9FO) is characterized by the presence of a fluorine atom at the para position relative to the aldehyde functional group. This structural feature may influence its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogues of 4-(Diethylamino)benzaldehyde have shown IC50 values ranging from 10 to 200 μM in prostate cancer cell lines, suggesting that modifications in the benzaldehyde scaffold can enhance cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(Diethylamino)benzaldehyde | DU145 | 61 |

| 4-(Diethylamino)benzaldehyde | PC3 | 47 |

| This compound | Various (potential) | TBD |

The mechanism underlying the biological activity of this compound may involve its interaction with aldehyde dehydrogenases (ALDHs), which are enzymes overexpressed in several tumor types. Inhibition of ALDHs can lead to increased levels of reactive aldehydes within cells, promoting apoptosis in cancerous tissues . The specific isoforms affected by related compounds include ALDH1A1 and ALDH1A3, which are implicated in the metabolism of chemotherapeutic agents .

Case Studies and Research Findings

Case Study: Anticancer Activity

In a recent study, researchers synthesized various derivatives of benzaldehydes, including those related to this compound. The derivatives were tested for their antiproliferative activity against prostate cancer cell lines. The findings indicated that certain modifications led to enhanced potency compared to standard treatments .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups such as fluorine at specific positions can significantly enhance the biological activity of benzaldehyde derivatives. This modification affects lipophilicity and binding affinity to biological targets, increasing their effectiveness as anticancer agents .

Safety and Toxicity Profile

While exploring the biological activities, it is crucial to assess the safety and toxicity profiles of this compound. Preliminary toxicity evaluations indicate that certain derivatives exhibit low cytotoxicity towards normal human cells while maintaining efficacy against cancer cell lines . Further studies are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

3-ethyl-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBLJWTWNTDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447555 | |

| Record name | 3-ethyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370867-69-9 | |

| Record name | 3-ethyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.